3-(Trifluoroacetyl)indole
CAS No.: 14618-45-2
Cat. No.: VC21007203
Molecular Formula: C10H6F3NO
Molecular Weight: 213.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14618-45-2 |
|---|---|
| Molecular Formula | C10H6F3NO |
| Molecular Weight | 213.16 g/mol |
| IUPAC Name | 2,2,2-trifluoro-1-(1H-indol-3-yl)ethanone |
| Standard InChI | InChI=1S/C10H6F3NO/c11-10(12,13)9(15)7-5-14-8-4-2-1-3-6(7)8/h1-5,14H |
| Standard InChI Key | LCMDCXWSHDFQKP-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=CN2)C(=O)C(F)(F)F |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)C(=O)C(F)(F)F |
Introduction
Chemical Structure and Properties
3-(Trifluoroacetyl)indole, also known as 2,2,2-trifluoro-1-(1H-indol-3-yl)-1-ethanone, consists of an indole scaffold with a trifluoroacetyl group attached at the C-3 position. The compound features a bicyclic structure composed of a fused benzene and pyrrole ring, which is characteristic of indole derivatives . The trifluoroacetyl group introduces significant electronegativity due to the three fluorine atoms, substantially influencing the compound's reactivity and polarity.
Physical and Chemical Properties
The key properties of 3-(Trifluoroacetyl)indole are summarized in the following table:
The presence of the strongly electron-withdrawing trifluoroacetyl group at the C-3 position significantly alters the electronic distribution within the indole ring, affecting its reactivity in various chemical transformations. The compound contains a hydrogen bond donor (NH) and an acceptor (C=O), which are important for interaction with biological receptors .
Synthesis Methods
Several methods have been developed for the synthesis of 3-(Trifluoroacetyl)indole, with the most common approaches described below.
Synthesis via Halogenated Intermediates
Alternative routes involve the use of halogenated indole derivatives. For instance, 3-halogenated-2-trifluoromethylindoles can serve as precursors in synthetic pathways that ultimately lead to trifluoroacetyl-containing indoles .
Palladium-Catalyzed Approaches
Recent advancements include palladium-catalyzed transformations for the synthesis of trifluoromethyl-containing indoles. These methods offer controllable access to various trifluoromethyl-containing indoles and indolines through regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides .
The reaction conditions typically employ Pd(OAc)₂ or Pd(hfac)₂ as catalysts, with PPh₃ as a ligand and bases such as Na₂CO₃ or Na₃PO₄ in solvents like THF . The table below summarizes some of the optimized conditions:
| Catalyst | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂ | PPh₃ | Na₃PO₄ | THF | 37 |
| Pd(OAc)₂ | PPh₃ | Na₂CO₃ | THF | 47 |
| Pd(hfac)₂ | PPh₃ | Na₂CO₃ | THF | 51 |
| Pd(hfac)₂ | PPh₃ | Na₂CO₃ | THF:PhCF₃ (4:1) | 58 |
One-Pot Sequential Reactions
A novel approach involves a one-pot reaction sequence for the synthesis of N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides. This method employs initial trifluoroacetic acid-mediated Beckmann rearrangement of oximes derived from 1-(2,5-diaryl-1H-indol-7-yl)ethanones, followed by trifluoroacetylation with trifluoroacetic anhydride .
Applications and Uses
3-(Trifluoroacetyl)indole serves as a versatile building block in organic synthesis and exhibits significant potential in medicinal chemistry.
Synthetic Applications
The compound finds extensive use as a reactant in various synthetic transformations:
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Enantioselective synthesis of indoles via palladium-catalyzed kinetic asymmetrical alkylation
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Preparation of N-pyridinyl indolecarboxamides via amidation of aminopyridine derivatives
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Synthesis of mast cell tryptase inhibitors, starting from indoles using amidation as the key step
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Preparation of indolecarboxamides via haloform cleavage with lithium dialkylamides
Medicinal Chemistry
The incorporation of a trifluoroacetyl group at the C-3 position of indole enhances the compound's potential for biological activity:
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The electron-withdrawing effect of the trifluoromethyl group increases lipophilicity and metabolic stability compared to 3-unsubstituted or 3-acetyl analogues
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N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides have shown promising antiplasmodial activity against Plasmodium falciparum
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The presence of a hydrogen-bond acceptor at the C-3 position (carbonyl group) is important for interaction with biological receptors
Reactivity and Transformations
The unique reactivity of 3-(Trifluoroacetyl)indole stems from the combined effects of the indole core and the trifluoroacetyl group.
General Reactivity
The compound can participate in various chemical reactions, including:
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Nucleophilic substitutions
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Electrophilic aromatic substitutions
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Reduction reactions
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Condensation reactions
Transformations into Complex Structures
3-(Trifluoroacetyl)indole serves as a precursor for the synthesis of complex heterocyclic systems, including:
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3,n-fused tricyclic indoles (where n = 4-7), which are pervasive motifs in biologically active molecules and natural products
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Trifluoromethyl-containing indoles and indolines through palladium-catalyzed transformations
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Indolyl-containing quinazoline derivatives via reactions with quinazoline in trifluoroacetic acid
Recent Research Developments
Recent research has expanded the applications of 3-(Trifluoroacetyl)indole and related trifluoromethyl-containing indole derivatives:
Antiplasmodial Activity
N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides have demonstrated promising antiplasmodial activity against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum. Compounds containing 2-(4-fluorophenyl)- and 5-(4-fluorophenyl) or 2-(4-fluorophenyl)- and 4-fluorostyryl groups showed particularly good activity .
Advances in Synthesis of Tricyclic Indoles
Palladium-catalyzed domino reactions have enabled the synthesis of 3,n-fused tricyclic indoles, which are important structural motifs in numerous biologically active molecules and natural products .
Controllable Access to Trifluoromethyl-Containing Indoles
A palladium-catalyzed substrate-controlled regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides has been developed, providing direct but controllable access to structurally diverse trifluoromethyl-containing indoles and indolines .
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